Navigating the Synthesis and Application of 3'-Fluoro-5'-(trifluoromethoxy)acetophenone: A Technical Guide
Navigating the Synthesis and Application of 3'-Fluoro-5'-(trifluoromethoxy)acetophenone: A Technical Guide
CAS Number: 1352999-53-1
Introduction
3'-Fluoro-5'-(trifluoromethoxy)acetophenone is a specialized aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy and fluoro substitutions on the phenyl ring impart desirable physicochemical properties, making it a valuable building block in the synthesis of complex molecules. The strategic incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical insights for researchers and professionals in drug development.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 3'-Fluoro-5'-(trifluoromethoxy)acetophenone is essential for its effective use in synthesis and formulation. The trifluoromethoxy group, in particular, is known to enhance lipophilicity and membrane permeability, which can be crucial for the bioavailability of resulting pharmaceutical compounds.[1]
| Property | Value | Source |
| CAS Number | 1352999-53-1 | Fluorochem |
| Molecular Formula | C₉H₆F₄O₂ | N/A |
| Molecular Weight | 222.14 g/mol | N/A |
| Appearance | Not specified; likely a liquid or low-melting solid based on similar structures. | N/A |
| Boiling Point | Data not available. For comparison, 3'-(Trifluoromethoxy)acetophenone boils at 49 - 51 °C at 13 mmHg.[3] | N/A |
| Density | Data not available. For comparison, 3'-(Trifluoromethoxy)acetophenone has a density of 1.29 g/cm³.[3] | N/A |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow: Friedel-Crafts Acylation
Caption: Proposed workflow for the synthesis of 3'-Fluoro-5'-(trifluoromethoxy)acetophenone.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a stirred solution of 1-fluoro-3-(trifluoromethoxy)benzene in an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, a Lewis acid (e.g., aluminum chloride) is added portion-wise at 0 °C. The choice of a Lewis acid is critical to activate the acylating agent and facilitate electrophilic aromatic substitution.
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Acylation: Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
Fluorinated acetophenone derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules.[2] The title compound serves as a key building block for introducing the 3-fluoro-5-(trifluoromethoxy)phenyl moiety into potential drug candidates. This structural motif is of interest for its potential to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
The trifluoromethyl and trifluoromethoxy groups are particularly significant in medicinal chemistry.[1] They can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation.[1] Furthermore, their lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier.[1]
Caption: Role of the title compound in a typical drug discovery workflow.
Spectroscopic and Analytical Characterization (Predicted)
While specific spectral data for 3'-Fluoro-5'-(trifluoromethoxy)acetophenone is not publicly available, predictions can be made based on the analysis of structurally similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons. The aromatic region would display complex splitting patterns due to proton-fluorine coupling.
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¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon of the ketone. The aromatic carbons would exhibit splitting due to coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR would be the most informative, showing two distinct signals: one for the fluoro substituent and another for the trifluoromethoxy group, each with its characteristic chemical shift and coupling constants.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for 3'-Fluoro-5'-(trifluoromethoxy)acetophenone is not widely available, general precautions for handling similar aromatic ketones should be followed.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[4]
References
- Deepak Nitrite Ltd. (2023, March 20). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone.
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PubChem. (n.d.). 3'-Chloro-5'-(trifluoromethoxy)acetophenone. Retrieved from [Link]
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PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
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Lead Sciences. (n.d.). 3'-Chloro-5'-(trifluoromethoxy)acetophenone. Retrieved from [Link]
- Zadegan, S., et al. (2025, July 18).
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- Fisher Scientific. (n.d.).
- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.
- Thermo Fisher Scientific. (2009, October 6).
- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- The Journal of Organic Chemistry. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
- Apollo Scientific. (2023, July 7). 3'-(Trifluoromethyl)acetophenone oxime.
- PMC. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E.
- Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. (n.d.).
- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
